Cas no 1105232-28-7 (N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide)

N-Cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a specialized organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and a piperidine-4-carboxamide moiety. Its structural design incorporates a cyclopropyl ring, enhancing steric and electronic properties for targeted interactions. The fluorophenyl group contributes to metabolic stability and binding affinity, while the carboxamide functionality improves solubility and pharmacokinetic profiles. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for central nervous system (CNS) or enzyme modulation applications. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for research and development.
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide structure
1105232-28-7 structure
Product Name:N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
CAS No:1105232-28-7
MF:C19H21FN4O
MW:340.394647359848
CID:5984290
PubChem ID:30866805
Update Time:2025-11-01

N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • HMS3485H14
    • N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
    • AKOS024512322
    • N4-CYCLOPROPYL-1-[6-(4-FLUOROPHENYL)-3-PYRIDAZINYL]-4-PIPERIDINECARBOXAMIDE
    • F5528-0572
    • 1105232-28-7
    • N-cyclopropyl-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
    • Inchi: 1S/C19H21FN4O/c20-15-3-1-13(2-4-15)17-7-8-18(23-22-17)24-11-9-14(10-12-24)19(25)21-16-5-6-16/h1-4,7-8,14,16H,5-6,9-12H2,(H,21,25)
    • InChI Key: HIQJLWGEVOKRDZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCC(C(NC2CC2)=O)CC1

Computed Properties

  • Exact Mass: 340.16993947g/mol
  • Monoisotopic Mass: 340.16993947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.1Ų

N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5528-0572-1mg
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
1105232-28-7 90%+
1mg
$81.0 2023-05-21

Additional information on N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Introduction to N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS No. 1105232-28-7)

N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide, with the CAS number 1105232-28-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines and is characterized by its unique structural features, including a cyclopropyl group, a 4-fluorophenyl substituent, and a piperidine ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The development and study of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide have been driven by its promising pharmacological properties. Recent research has focused on its potential as a modulator of various biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. The compound's ability to interact with specific receptors and enzymes makes it a valuable candidate for further investigation in drug discovery and development.

In terms of chemical synthesis, N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can be prepared through a series of well-defined steps. The synthesis typically involves the coupling of a 6-substituted pyridazine derivative with a cyclopropyl-containing amine, followed by functional group manipulations to achieve the final structure. The synthetic route is designed to optimize yield, purity, and scalability, making it suitable for both laboratory-scale synthesis and potential industrial production.

One of the key areas of research involving N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes it a promising candidate for the development of new therapeutic strategies for inflammatory disorders.

Another important aspect of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is its potential as a neuroprotective agent. Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are major health challenges with limited treatment options. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key mechanisms underlying neurodegeneration. By modulating these processes, N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide may offer new avenues for the prevention and treatment of neurodegenerative conditions.

The pharmacokinetic properties of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide have also been extensively studied. Its oral bioavailability, distribution, metabolism, and excretion profiles are crucial factors in determining its suitability as a therapeutic agent. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a suitable half-life. These properties enhance its potential for clinical application.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While early-stage clinical trials for N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide are still underway, preliminary results have been promising. Phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing to Phase II trials, where the therapeutic benefits will be further evaluated in specific patient populations.

In addition to its therapeutic applications, N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has also been explored for its potential use as a research tool in academic and industrial settings. Its unique chemical structure and biological activities make it a valuable probe for studying various biological processes and pathways. Researchers can use this compound to gain insights into the mechanisms underlying disease states and to identify new targets for drug development.

The future prospects for N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide are promising. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its therapeutic potential in larger clinical trials. Collaboration between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound from the laboratory to the clinic.

In conclusion, N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS No. 1105232-28--7) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activities, positions it as a valuable candidate for the development of new therapies for inflammatory disorders and neurodegenerative diseases. As research continues to uncover its full potential, this compound holds great promise for improving patient outcomes and advancing our understanding of complex biological processes.

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